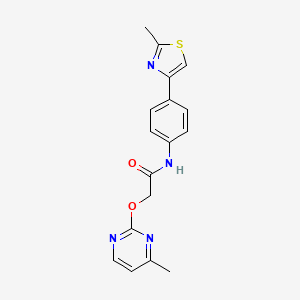
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.
- Thiazole ring : Known for its biological significance in many pharmaceuticals.
- Acetamide group : Often associated with enhanced solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Anticancer Activity
In vitro studies have also highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxic effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The compound was observed to inhibit cell proliferation effectively, blocking the G2/M phase of the cell cycle, which is critical for cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrimidine and thiazole rings can significantly affect the biological activity of the compound. For instance:
- Substituents on the thiazole ring enhance antibacterial potency.
- The presence of electron-donating groups on the pyrimidine moiety increases overall efficacy against cancer cells.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the thiazole ring led to improved MIC values, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The findings revealed substantial cytotoxicity, with significant apoptosis observed through flow cytometry analysis .
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-8-18-17(19-11)23-9-16(22)21-14-5-3-13(4-6-14)15-10-24-12(2)20-15/h3-8,10H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBNNRIXVJVTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














